molecular formula C15H13N5O3 B2841608 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 1902980-03-3

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No.: B2841608
CAS No.: 1902980-03-3
M. Wt: 311.301
InChI Key: HFSRUTBCIYYWCH-UHFFFAOYSA-N
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Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of isoxazole and oxadiazole rings, along with the isonicotinamide moiety, contributes to its chemical versatility and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is usually formed through the cyclization of a hydrazide with a nitrile.

    Coupling Reactions: The final step involves coupling the isoxazole and oxadiazole intermediates with isonicotinamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole or oxadiazole rings, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: NaOH, KOH, NH3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide exerts its effects involves interaction with specific molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is unique due to its combination of isoxazole and oxadiazole rings with an isonicotinamide moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for diverse applications in medicinal chemistry and beyond.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c21-15(10-3-5-16-6-4-10)17-8-13-18-14(20-23-13)11-7-12(22-19-11)9-1-2-9/h3-7,9H,1-2,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSRUTBCIYYWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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